Home > Products > Screening Compounds P98816 > 7-Chloro-2-methylquinazolin-4-amine
7-Chloro-2-methylquinazolin-4-amine -

7-Chloro-2-methylquinazolin-4-amine

Catalog Number: EVT-12034253
CAS Number:
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Chloro-2-methylquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by a chloro group at the 7-position and a methyl group at the 2-position of the quinazoline ring. Its molecular formula is C9H8ClN3C_9H_8ClN_3, and it has gained attention in pharmaceutical research due to its potential antimicrobial and anticancer properties.

Source

The compound can be synthesized through various methods, primarily involving the reaction of specific starting materials such as 2-amino-5-chlorobenzonitrile with acetic anhydride, followed by cyclization with formamide . Research studies have highlighted its synthesis and biological evaluation, indicating its effectiveness against various microbial strains .

Classification

7-Chloro-2-methylquinazolin-4-amine is classified as a heterocyclic aromatic amine. It falls within the category of quinazoline derivatives, which are recognized for their pharmacological significance, particularly in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 7-chloro-2-methylquinazolin-4-amine typically involves several key steps:

  1. Initial Reaction: The process begins with the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride. This reaction is conducted under reflux conditions in an ethanol medium.
  2. Cyclization: Following the initial reaction, cyclization occurs with formamide to form the quinazoline ring structure.
  3. Purification: The crude product is purified through recrystallization techniques, often using solvents like hexane or dichloromethane .

Technical Details

The synthesis process is noted for its efficiency and high yield, typically achieving yields above 90% under optimized conditions. Analytical techniques such as Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

7-Chloro-2-methylquinazolin-4-amine features a fused bicyclic structure characteristic of quinazolines. The key structural components include:

  • A chloro substituent at position 7.
  • A methyl group at position 2.
  • An amino group at position 4.
Chemical Reactions Analysis

Reactions

7-Chloro-2-methylquinazolin-4-amine can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to yield various quinazoline derivatives with different functional groups.
  2. Reduction: Reduction reactions can modify the quinazoline ring structure, leading to dihydroquinazoline derivatives.
  3. Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions provide pathways for further derivatization of the quinazoline core.

Mechanism of Action

The mechanism of action of 7-chloro-2-methylquinazolin-4-amine largely relates to its interaction with biological targets. Quinazoline derivatives are known to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways.

Process

Research indicates that these compounds may act by interfering with kinase signaling pathways or by inducing apoptosis in cancer cells. The specific interactions depend on the substituents on the quinazoline ring and their ability to fit into active sites of target proteins .

Physical and Chemical Properties Analysis

Physical Properties

PropertyValue
Molecular FormulaC9H8ClN3C_9H_8ClN_3
Molecular Weight193.63g/mol193.63\,g/mol
AppearanceSolid powder
Boiling Point306.3°C306.3\,°C
Density1.369g/cm31.369\,g/cm^3
Flash Point139.1°C139.1\,°C

Chemical Properties

The compound exhibits moderate stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation. Its reactivity allows it to participate in various chemical transformations that can enhance its biological activity .

Applications

7-Chloro-2-methylquinazolin-4-amine has significant potential in scientific research and medicinal applications:

  1. Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains including Klebsiella pneumoniae and Staphylococcus aureus .
  2. Anticancer Research: Due to its ability to inhibit certain kinases involved in cancer progression, it is being investigated as a potential therapeutic agent in oncology.
  3. Pharmaceutical Development: Its unique structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing side effects in drug formulation processes .
Introduction to Quinazolin-4-amine Scaffolds in Medicinal Chemistry

Quinazolin-4-amine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a pyrimidine nucleus bearing an exocyclic amine at the C4 position. This core structure confers remarkable versatility in drug design due to its capacity for broad structural elaboration and its ability to engage in critical hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets. The 7-chloro-2-methylquinazolin-4-amine variant exemplifies this potential, featuring halogenation at C7 for enhanced electron-withdrawing properties and a C2 methyl group modulating steric and electronic characteristics. Quinazoline derivatives constitute the backbone of over 200 naturally occurring alkaloids and numerous clinically approved therapeutics, underscoring their evolutionary optimization for bioactivity [6] [10]. Their significance extends across anticancer, antimicrobial, antipsychotic, and antihypertensive drug classes, with the 4-aminoquinazoline motif serving as a critical pharmacophore for target binding and potency optimization [9] [10].

Table 1: Representative Clinically Approved 4-Aminoquinazoline-Based Drugs

Drug NameCore StructurePrimary Therapeutic UseKey Molecular Target(s)
Gefitinib4-AnilinoquinazolineNon-small cell lung cancer (NSCLC)EGFR tyrosine kinase
Erlotinib4-AnilinoquinazolineNSCLC, Pancreatic cancerEGFR tyrosine kinase
Lapatinib4-AnilinoquinazolineBreast cancerEGFR/HER2 tyrosine kinases
Vandetanib4-AnilinoquinazolineMedullary thyroid cancerVEGFR/RET/EGFR tyrosine kinases
Afatinib4-(Dimethylamino)quinazolineNSCLCIrreversible EGFR/HER2 inhibition

Historical Significance of Quinazoline Derivatives in Drug Discovery

The quinazoline scaffold emerged in synthetic chemistry following Gabriel's 1903 refinement of Bischler and Lang's 1895 decarboxylation method for parent quinazoline synthesis [10]. Historically, naturally occurring quinazoline alkaloids like febrifugine (from Dichroa febrifuga) demonstrated antimalarial properties centuries before structural elucidation, hinting at the scaffold's bioactivity potential. Modern medicinal exploitation accelerated in the mid-20th century with the development of the antihypertensive agent prazosin (a 4-aminoquinazoline derivative approved in 1976), validating the scaffold for clinical translation [10]. The discovery of 4-methyl-2-quinazolinamine from Streptomyces sp. GS DV232 in 2009 marked a significant milestone, revealing microbial biosynthesis of simple 2,4-disubstituted quinazolines and expanding the known natural product chemical space [6]. This alkaloid exhibited antiproliferative properties, further stimulating synthetic interest in alkyl-substituted variants. The transformative breakthrough arrived with the approval of gefitinib (2003) and erlotinib (2004), establishing the 4-anilinoquinazoline pharmacophore as a dominant paradigm in tyrosine kinase inhibition for oncology. This historical trajectory underscores the scaffold's evolution from botanical curiosities to targeted therapeutics, with 7-chloro-2-methylquinazolin-4-amine representing a synthetically accessible analogue within this continuum [9] [10].

Table 2: Key Historical Milestones in Quinazoline Medicinal Chemistry

Time PeriodKey DevelopmentImpact
Pre-1900Isolation of quinazoline-containing natural productsEarly recognition of biological activities
1895Bischler & Lang synthesize parent quinazolineFoundation for synthetic manipulation
1903Gabriel improves synthetic accessEnables broader chemical exploration
Mid-20th CenturyDevelopment of Prazosin & DoxazosinClinically validates 4-aminoquinazolines in hypertension
2003-2005FDA approvals of Gefitinib & ErlotinibEstablishes 4-anilinoquinazolines as kinase inhibitor leads
2009Isolation of 4-methyl-2-quinazolinamine from StreptomycesReveals microbial biosynthesis of alkylquinazolines

Structural Taxonomy and Bioisosteric Potential of 4-Aminoquinazolines

The 4-aminoquinazoline core exhibits remarkable structural plasticity, enabling extensive derivatization at multiple positions:

  • C2 Substitution: The 2-methyl group in 7-chloro-2-methylquinazolin-4-amine provides steric bulk without excessive lipophilicity. Bioisosteric replacements include 2-cyclopropyl (enhancing metabolic stability), 2-aryl (enabling π-stacking), and 2-heteroaryl (introducing H-bonding capabilities). The methyl group balances conformational flexibility and target binding, contrasting with bulkier substituents that may impede optimal pharmacophore alignment [8].
  • C4 Amine Modifications: The exocyclic amine serves as a hydrogen bond donor/acceptor. While commonly secondary anilines (as in EGFR inhibitors), the primary amine in 7-chloro-2-methylquinazolin-4-amine offers synthetic versatility for acylations, ureations, or Schiff base formation, facilitating prodrug strategies or linker attachment in PROTACs [4] [10].
  • C7 Halogenation: The chloro substituent at C7 significantly influences electronic distribution and binding affinity. Chlorine's σp value (-0.23) withdraws electrons inductively yet donates resonance electrons, modulating the quinazoline ring's π-electron density. This enhances membrane permeability and resistance to oxidative metabolism compared to hydrogen. Fluorine or trifluoromethyl groups offer alternative electronic profiles [3] [7] [8].

Bioisosterically, the quinazolin-4-amine core mimics purine nucleobases and pteridine structures, facilitating interaction with ATP-binding pockets (e.g., kinases) and enzyme cofactor sites. The benzoxazinone intermediate (7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one) used in synthesizing 3-amino-7-chloro-2-methylquinazolin-4(3H)-one exemplifies a strategic amide bond bioisostere. Benzoxazinones undergo ring opening/cyclization with nucleophiles like hydrazines or amines, serving as synthetic equivalents for unstable acylating agents en route to C4-substituted quinazolines [1] [3] [7]. This reactivity underpins efficient routes to 7-chloro-2-methylquinazolin-4-amine derivatives.

Therapeutic Landscape of 2-Methylquinazolin-4-amine Analogues

Derivatives of 2-methylquinazolin-4-amine demonstrate diverse pharmacological activities:

  • Antibacterial Agents: 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one exhibits potent activity against Gram-positive pathogens, particularly Staphylococcus aureus (MIC 6-9 mg/mL) and Gram-negative Klebsiella pneumoniae (MIC 6-12 mg/mL). The 7-chloro-3-amino substitution enhances membrane penetration compared to unsubstituted analogues, likely through improved lipophilicity (ClogP ~1.8). The C3 amino group enables further functionalization to enhance spectrum or potency [3] [7].
  • Central Nervous System (CNS) Modulators: 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) demonstrates potent negative allosteric modulation of metabotropic glutamate receptor 7 (mGlu7, IC50 = 6.14 µM). Its antipsychotic-like activity manifests in reversing MK-801-induced cognitive deficits in novel object recognition and spatial delayed alternation tests. The 2-methyl group is critical for receptor affinity, with bulkier substituents (cyclopropyl, neopentyl) abolishing activity. Specific C6 aryl substitutions (2,3-dimethoxyphenyl) confer selectivity over mGlu4/8 receptors [8].
  • Anticancer Candidates: While 7-chloro-2-methylquinazolin-4-amine itself isn't extensively profiled, its structural analogues interact with oncology targets. The 4-amino group serves as an anchor for kinase binding, with molecular modeling suggesting potential inhibition profiles against EGFR and VEGFR. Structural parallels exist with vandetanib, where halogenation enhances target residence time [9] [10].

Table 3: Biological Activities of Key 2-Methylquinazolin-4-amine Analogues

CompoundBiological ActivityKey FindingsReference
3-Amino-7-chloro-2-methylquinazolin-4(3H)-oneAntibacterialMIC: S. aureus (6 mg/mL), K. pneumoniae (9 mg/mL) [3] [7]
ALX-171 (A9-7)mGlu7 Negative Allosteric ModulationIC50 = 6.14 µM; Reversal of MK-801-induced cognitive deficits [8]
4-Methyl-2-quinazolinamine (Natural)AntiproliferativeIsolated from Streptomyces sp.; Bioactivity against cancer cell lines [6]
6-(2,3-Dimethoxyphenyl) derivativesmGlu7 Selective Inhibition>100-fold selectivity over mGlu4/8 receptors [8]

The therapeutic versatility of this chemotype stems from its balanced physicochemical profile: molecular weight (~190-350 Da), moderate lipophilicity (cLogP 2-4), and presence of H-bond donors/acceptors aligning with CNS and antimicrobial drug-like properties. Strategic functionalization at C3, C6, and N1 positions tailors target selectivity while retaining the core pharmacophore [7] [8] [10].

Properties

Product Name

7-Chloro-2-methylquinazolin-4-amine

IUPAC Name

7-chloro-2-methylquinazolin-4-amine

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

LEFCQKGGIRGELO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.